molecular formula C22H19N3O B2875484 2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 332061-09-3

2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2875484
CAS No.: 332061-09-3
M. Wt: 341.414
InChI Key: RDWVAWGIWUTCSH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has shown promising results in the field of scientific research.

Scientific Research Applications

Antibacterial Activity

Several studies have synthesized derivatives of the pyrazolo[1,5-c][1,3]benzoxazine class and evaluated their antibacterial efficacy. For instance, Asahina et al. (2008) synthesized novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives exhibiting potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates, surpassing the efficacy of clinafloxacin in some cases (Asahina, Takei, Kimura, & Fukuda, 2008).

Antiviral Activity

Research into benzamide-based 5-aminopyrazoles and their derivatives, akin in structure to the compound of interest, has shown remarkable antiavian influenza virus activity. A study by Hebishy et al. (2020) found several synthesized compounds with significant antiviral activities against the H5N1 strain, highlighting the potential of these compounds in antiviral applications (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Antioxidant Activities

Compounds based on the pyrazolo[1,5-c][1,3]benzoxazine framework have been investigated for their antimicrobial and antioxidant properties. Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and tested them for antimicrobial, anti-inflammatory, and antioxidant activities. They identified compounds with significant antimicrobial activity against S. aureus, alongside notable anti-inflammatory and antioxidant effects (Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Matiychuk, & Obushak, 2020).

Molecular Docking and Screening

Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, initiating from compounds structurally related to pyrazolo[1,5-c][1,3]benzoxazine. These studies aimed to explore the binding efficiencies of these compounds to target proteins, demonstrating their potential in designing molecules with specific biological activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Properties

IUPAC Name

2-(4-methylphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-6-8-16(9-7-15)19-14-20-18-4-2-3-5-21(18)26-22(25(20)24-19)17-10-12-23-13-11-17/h2-13,20,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWVAWGIWUTCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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